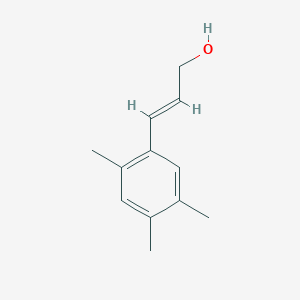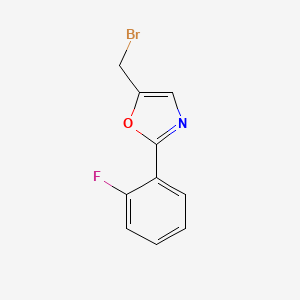
5-(溴甲基)-2-(2-氟苯基)噁唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-(2-fluorophenyl)oxazole, also known as BMFO, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It can be used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a fluorescent probe for biological studies. BMFO is a brominated heterocyclic compound with a five-membered ring containing two nitrogen atoms and a bromomethyl group. The compound has a high solubility in organic solvents and a good stability in air.
科学研究应用
合成扩展噁唑
2-(卤甲基)-4,5-二苯基噁唑,包括溴甲基类似物,作为反应性支架用于合成延伸,从而实现各种取代噁唑的制备。这些化合物在药物合成中很有用,例如 Oxaprozin 的简明合成,展示了它们在药物化学中的重要性 (Patil & Luzzio, 2016)。
氟环化制备噁唑
利用电化学可持续合成氟代噁唑,例如从 N-丙炔酰胺制备 5-氟甲基-2-噁唑,是传统试剂基础方法的绿色替代方案。这种方法提供了一条环保的途径来获取氟代噁唑,突显了 5-(溴甲基)-2-(2-氟苯基)噁唑衍生物在新合成方法发展中的作用 (Herszman, Berger, & Waldvogel, 2019)。
苯亚乙烯衍生物的光谱发光性质
含有噁唑和噁二唑荧光基团的化合物展示出独特的吸收和荧光光谱,使它们在分子内能量转移研究中具有价值,并有可能在光学材料和传感器的开发中发挥作用。这些荧光基团在分子内的非共轭排列导致了有趣的光物理性质 (Krasovitskii, Tur, Pchelinova, & Afanasiadi, 1982)。
光致发光和光学性质
生物噁唑异构体的合成及其光物理性质,包括光致发光量子产率,展示了噁唑衍生物在材料科学中的潜在应用,特别是在开发具有定制性能的新光致发光材料方面 (Guo, Tao, Liu, Zhao, Wan, Zhang, Ai, & Li, 2020)。
噁唑-5-酮荧光团聚合能力
含有噻吩基团的荧光噁唑-5-酮展示出多样的吸收和荧光特性,受溶剂极性和共轭程度的影响。这些化合物能够发生共聚合,为创造具有特定光学性质的新聚合材料开辟了途径 (Urut, Aydin, Topkaya, Sahin, & Alp, 2018)。
噁唑衍生物的抗增殖活性
噁唑衍生物,特别是含有 2-(2-氟苯基) 基团的化合物,已经被评估其抗增殖活性,展示了这些化合物在新抗癌药物开发中的潜力。这突显了 5-(溴甲基)-2-(2-氟苯基)噁唑在药物化学研究中的重要性 (Liu, Lv, Xue, Song, & Zhu, 2009)。
属性
IUPAC Name |
5-(bromomethyl)-2-(2-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHUJHSAFFLYNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(O2)CBr)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

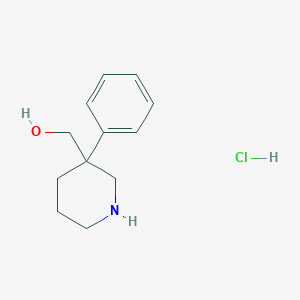
![6,7,8,8a-Tetrahydro-4H,5aH-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine hydrochloride](/img/structure/B1448768.png)

![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]thiophene-2-carboxylate](/img/structure/B1448770.png)
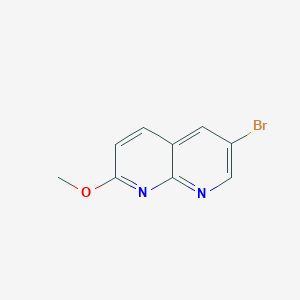

![3-[(3-Fluoro-4-methylphenoxy)methyl]azetidine](/img/structure/B1448777.png)
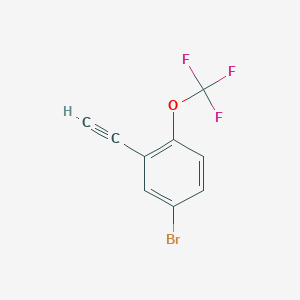
![tert-butyl N-[(2S)-1-hydroxy-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propan-2-yl]carbamate](/img/structure/B1448780.png)
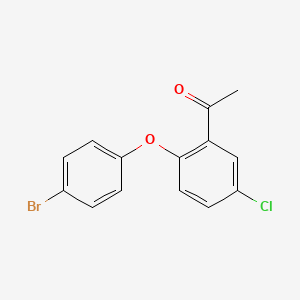
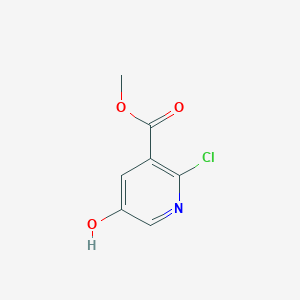
![3-{[2-(2,2-Dimethylpropanamido)acetyl]oxy}propanoic acid](/img/structure/B1448785.png)
